

Technical Guide: Physical Properties of 3-Chloro-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Chloro-4-(trifluoromethoxy)benzaldehyde
Cat. No.:	B031543

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **3-Chloro-4-(trifluoromethoxy)benzaldehyde**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its physical characteristics, outlines experimental protocols for their determination, and illustrates its application in a relevant synthetic pathway.

Core Physical Properties

3-Chloro-4-(trifluoromethoxy)benzaldehyde is a white crystalline solid at room temperature. Its molecular formula is $C_8H_4ClF_3O_2$, with a molecular weight of 224.56 g/mol .[\[1\]](#) A summary of its key physical properties is presented in the table below.

Physical Property	Value	Notes
Melting Point	50-55 °C	[2]
Boiling Point	140-145 °C	[2]
Solubility	Insoluble in water. Soluble in organic solvents such as alcohols, ethers, and ketones.	[2]
Molecular Weight	224.56 g/mol	[1]

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the key physical properties of **3-Chloro-4-(trifluoromethoxy)benzaldehyde**.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound. The capillary method is a common and reliable technique for this measurement.

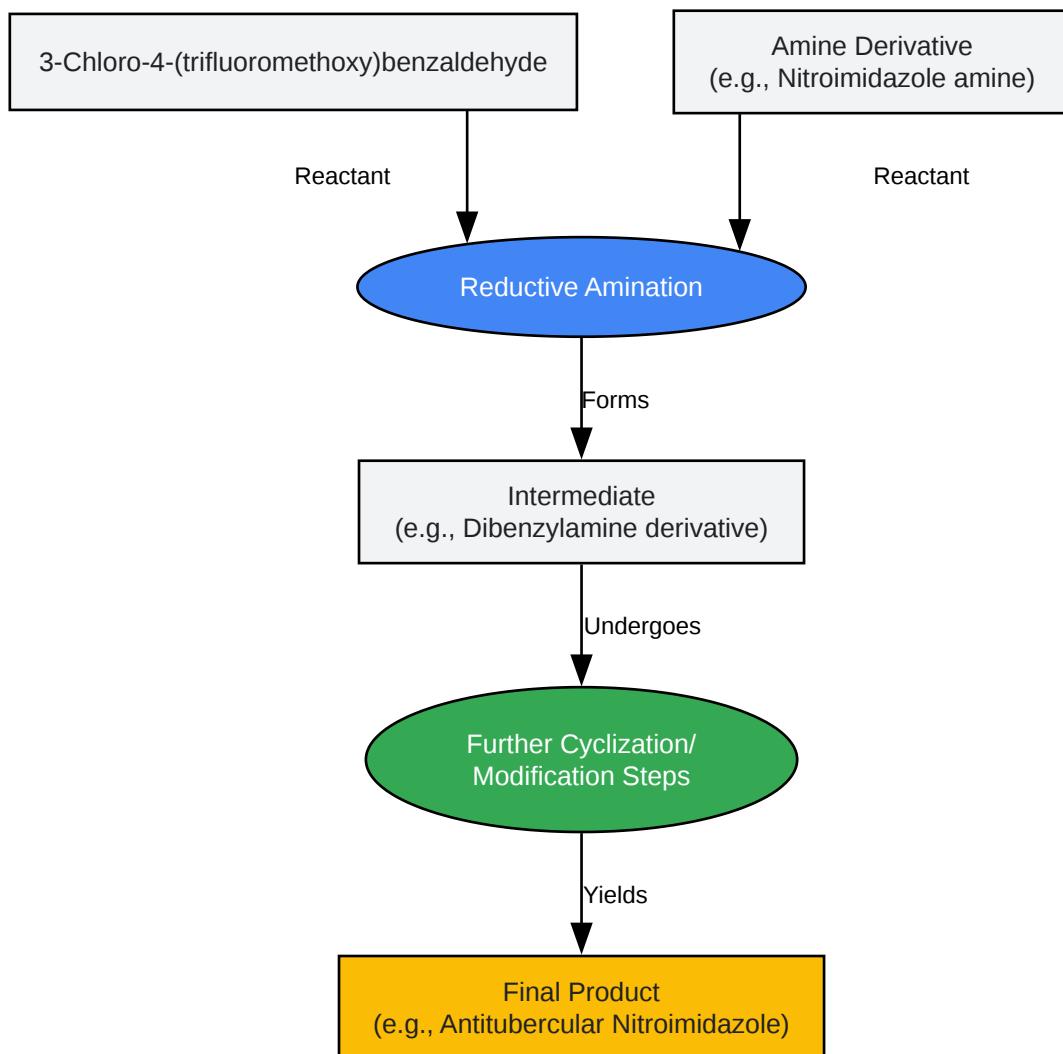
Methodology:

- Sample Preparation: A small amount of finely powdered, dry **3-Chloro-4-(trifluoromethoxy)benzaldehyde** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) or an automated digital melting point device. The thermometer bulb should be positioned adjacent to the part of the capillary tube containing the sample.
- Heating: The apparatus is heated gradually, with the temperature rise not exceeding 1-2 °C per minute as the expected melting point is approached.

- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically within 1-2 °C.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For **3-Chloro-4-(trifluoromethoxy)benzaldehyde**, which is a solid at room temperature, its boiling point is determined at reduced pressure or by methods suitable for small sample sizes. A common laboratory method is the small-scale distillation or the capillary method.


Methodology (Capillary Method):

- Sample Preparation: A small amount of **3-Chloro-4-(trifluoromethoxy)benzaldehyde** is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the molten sample.
- Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube).
- Heating: The sample is heated until a steady stream of bubbles emerges from the open end of the inverted capillary tube.
- Observation: The heating is then discontinued, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Application in Synthesis

3-Chloro-4-(trifluoromethoxy)benzaldehyde serves as a crucial building block in the synthesis of various biologically active molecules. One notable application is in the preparation of antitubercular nitroimidazoles. The aldehyde functional group allows for the construction of more complex molecular architectures through reactions such as reductive amination and the formation of Schiff bases.

The following diagram illustrates a generalized synthetic workflow where **3-Chloro-4-(trifluoromethoxy)benzaldehyde** is utilized as a precursor in a multi-step synthesis.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow utilizing **3-Chloro-4-(trifluoromethoxy)benzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 3-Chloro-4-(trifluoromethoxy)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031543#3-chloro-4-trifluoromethoxy-benzaldehyde-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com